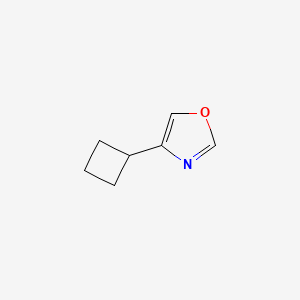

4-Cyclobutyl-1,3-oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

4-cyclobutyl-1,3-oxazole |

InChI |

InChI=1S/C7H9NO/c1-2-6(3-1)7-4-9-5-8-7/h4-6H,1-3H2 |

InChI Key |

VGHKRPMSCZGGOI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=COC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Cyclobutyl 1,3 Oxazole and Its Structural Analogues

Retrosynthetic Strategies and Strategic Disconnections for the Oxazole (B20620) Core and Cyclobutyl Moiety

Retrosynthetic analysis of 4-cyclobutyl-1,3-oxazole involves logical disconnections of the target molecule to identify potential starting materials. The primary strategic disconnections focus on the formation of the oxazole ring and the introduction of the cyclobutyl group.

For the oxazole core, two principal disconnection approaches are considered:

Disconnection of C2–N3 and C5–O1 bonds: This approach points towards a synthesis from a cyclobutyl-containing α-haloketone and a formamide, a classic approach reminiscent of the Bredereck synthesis.

Disconnection of C4–C5 and N3–C2 bonds: This strategy suggests a pathway involving a cyclobutyl-substituted aldehyde and a TosMIC (tosylmethyl isocyanide) reagent, characteristic of the Van Leusen oxazole synthesis.

The cyclobutyl moiety is typically introduced as a pre-formed unit. The key starting material would be cyclobutanecarboxaldehyde or a derivative thereof, which can be synthesized from cyclobutanecarboxylic acid or cyclobutylmethanol through oxidation.

| Disconnection | Synthetic Strategy | Key Precursors |

| C2–N3 and C5–O1 | Bredereck-type synthesis | α-halocyclobutylketone, Formamide |

| C4–C5 and N3–C2 | Van Leusen synthesis | Cyclobutanecarboxaldehyde, TosMIC |

| C4-Cyclobutyl Bond | Attachment of pre-formed moiety | Cyclobutyl-containing starting material |

Cyclization Reactions for the Formation of the 1,3-Oxazole Ring System

The construction of the 1,3-oxazole ring is a pivotal step in the synthesis of this compound. Several classical and modern cyclization reactions can be employed for this purpose.

Van Leusen Oxazole Synthesis and its Adaptations for this compound

The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction proceeds via the formation of an oxazoline (B21484) intermediate, which then eliminates the tosyl group to yield the aromatic oxazole ring. organic-chemistry.org

For the synthesis of this compound, cyclobutanecarboxaldehyde would be the required aldehyde component. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a solvent like methanol. nih.govsciforum.net The unique reactivity of TosMIC, which possesses acidic protons, a sulfinic acid leaving group, and an isocyano group, drives the reaction forward. organic-chemistry.org This method is particularly advantageous due to its operational simplicity and the commercial availability of TosMIC. sciforum.net Recent advancements have included the use of ionic liquids as recyclable solvents and performing the reaction in a pressure reactor to significantly reduce reaction times. sciforum.netorganic-chemistry.org

Bredereck and Fischer Oxazole Syntheses and their Applicability

The Bredereck oxazole synthesis provides a route to oxazoles from α-haloketones and formamide. slideshare.netthepharmajournal.com To apply this to this compound, one would require α-halo cyclobutyl ketone as a starting material. The reaction involves the initial formation of an α-formamido ketone, which then undergoes cyclodehydration to form the oxazole ring. researchgate.net The conditions for this synthesis can be harsh, which may limit its applicability for sensitive substrates.

The Fischer oxazole synthesis , discovered by Emil Fischer in 1896, utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgresearchgate.net For the target molecule, this would involve the cyanohydrin of an appropriate aldehyde and cyclobutanecarboxaldehyde. This method is historically significant but is often limited to the synthesis of diaryloxazoles and may require stringent anhydrous conditions. slideshare.netwikipedia.org

| Synthesis | Starting Materials for this compound | Key Features |

| Bredereck | α-halo cyclobutyl ketone, Formamide | Involves cyclodehydration of an α-formamido ketone intermediate. researchgate.net |

| Fischer | Cyanohydrin, Cyclobutanecarboxaldehyde | Requires anhydrous acidic conditions; primarily used for diaryloxazoles. wikipedia.org |

Cycloisomerization Approaches to Oxazole Formation

Cycloisomerization of propargyl amides has emerged as a highly effective and atom-economical method for synthesizing substituted oxazoles. acs.orgrsc.orgnih.gov This approach involves the intramolecular cyclization of an N-propargyl amide, which can be catalyzed by various reagents.

To synthesize a this compound analogue, an appropriately substituted propargyl amide bearing the cyclobutyl group would be necessary. Different catalytic systems have been developed for this transformation:

Silica gel-mediated cycloisomerization: This provides a mild and practical method for the synthesis of substituted oxazoles. acs.orgnih.gov

Metal-catalyzed cycloisomerization: Transition metals, particularly gold and copper, are highly effective catalysts for this reaction. rsc.orgnih.gov Gold catalysts, in particular, show high efficiency and selectivity. nih.govresearchgate.net Zinc(OTf)2 has also been used to catalyze the tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides. acs.orgresearchgate.net

Multicomponent Reactions (MCRs) for Diversified Oxazole Synthesis

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules like oxazoles in a single step from three or more starting materials. thieme-connect.com

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for oxazole synthesis. nih.govnih.govacs.org The classic Ugi four-component reaction involves a carboxylic acid, a carbonyl compound, an amine, and an isocyanide. researchgate.net By choosing the appropriate starting materials, this reaction can lead to highly substituted α-acylamino amides, which can then undergo subsequent cyclization to form the oxazole ring in a process sometimes coupled with a Robinson-Gabriel synthesis. researchgate.net The Passerini three-component reaction, which combines an isocyanide, a carboxylic acid, and an aldehyde, yields an α-acyloxyamide that can also be a precursor to oxazoles. nih.gov These reactions are highly valued for their ability to generate molecular diversity and are amenable to the creation of libraries of compounds. nih.govresearchgate.net

Transition Metal-Catalyzed Synthetic Routes to this compound

Transition metal catalysis offers efficient and selective methods for the synthesis of oxazoles, often under mild reaction conditions. researchgate.netrsc.org Palladium-catalyzed reactions have been particularly prominent in this area. organic-chemistry.orgsemanticscholar.org

One powerful strategy involves the palladium-catalyzed C-H activation of arenes or other suitable precursors. rsc.orgresearchgate.net For instance, a palladium(II)-catalyzed sp2 C-H activation pathway can be used to synthesize oxazole derivatives from simple amides and ketones in a one-step process involving sequential C-N and C-O bond formations. semanticscholar.org Another approach is the direct C-H arylation or alkenylation of a pre-formed oxazole ring to introduce further substitution, although this is more relevant for derivatization than for the primary ring formation. organic-chemistry.orgacs.org

Palladium catalysts are also employed in cascade reactions, such as the palladium-catalyzed coupling of N-propargylamides with aryl iodides followed by in situ cyclization to yield 2,5-disubstituted oxazoles. organic-chemistry.org Copper-mediated oxidative cyclization is another efficient method for generating the oxazole core. rsc.org These transition metal-catalyzed routes provide access to a wide range of substituted oxazoles with high efficiency and functional group tolerance. researchgate.netorganic-chemistry.org

| Catalyst System | Reaction Type | Description |

| Palladium(II) | C-H Activation/Oxidative Cyclization | Synthesizes oxazoles from amides and ketones via sequential C-N/C-O bond formation. organic-chemistry.orgsemanticscholar.org |

| Palladium(0) | Coupling/Cyclization Cascade | Reacts N-propargylamides with aryl iodides, followed by in situ cyclization. organic-chemistry.org |

| Copper(II) | Oxidative Cyclization | Mediates the cascade oxidative cyclization to form trisubstituted oxazoles. rsc.org |

| Gold(I)/Gold(III) | Cycloisomerization | Catalyzes the intramolecular cyclization of propargyl amides. nih.govresearchgate.net |

| Zinc(II) | Cycloisomerization/Alkylation | Catalyzes tandem cycloisomerization and allylic alkylation of propargyl amides. acs.orgresearchgate.net |

Palladium-Catalyzed Cyclizations and Cross-Coupling Strategies

Palladium catalysis offers powerful tools for the synthesis of substituted oxazoles through various strategies, including cross-coupling reactions and cascade cyclizations. rsc.orgnih.gov Direct C-H arylation, in particular, has emerged as a significant method for functionalizing the oxazole ring. innovareacademics.in

A notable strategy involves a palladium/copper co-catalyzed direct arylation of 4-substituted oxazoles with aryl bromides, which generates 2,4-disubstituted oxazoles. innovareacademics.in This approach could be adapted to synthesize analogues of this compound by functionalizing the C-2 position. The proposed mechanism begins with the oxidative addition of an aryl halide to a Pd(0) species. The resulting intermediate then interacts with the oxazole at the C-2 position via C-H activation, leading to a palladium(II) aryl-heteroaryl intermediate. Reductive elimination furnishes the 2-arylated oxazole product and regenerates the Pd(0) catalyst, which is then oxidized back to Pd(II) by a copper co-catalyst to complete the cycle. innovareacademics.in

Another powerful palladium-catalyzed method is the cascade oxidative cyclization. One such protocol has been developed for synthesizing trisubstituted oxazoles where water serves as the oxygen atom source. rsc.orgnih.gov This process involves the formation of both C–N and C–O bonds in a cascade sequence. While specific applications leading to a 4-cyclobutyl substituent are not detailed, the versatility of palladium catalysis in C-C and C-heteroatom bond formation suggests that appropriate precursors bearing a cyclobutyl moiety could be employed in these transformative reactions.

The Suzuki cross-coupling reaction is another palladium-catalyzed method used to form C-C bonds in the synthesis of complex oxazole derivatives. ijpsonline.comresearchgate.net This reaction typically involves the coupling of an organoboron compound with a halide, which could be used to introduce a cyclobutyl group or other functionalities onto a pre-formed oxazole ring.

| Reaction Type | Catalyst System | Reactants | Key Features | Potential Application for this compound |

| Direct C-H Arylation | Pd(PPh₃)₄ / CuI | 4-Substituted oxazole, Aryl bromide | Regioselective arylation at the C-2 position. innovareacademics.in | Functionalization of a pre-existing this compound at the C-2 position. |

| Oxidative Cyclization | Pd-catalyzed/Cu-mediated | Not specified | Cascade formation of C-N and C-O bonds; uses water as the oxygen source. rsc.orgnih.gov | Synthesis of the core oxazole ring from acyclic precursors containing a cyclobutyl group. |

| Suzuki Coupling | Pd(0) catalyst | Organoboron reagent, Halide | Forms new C-C bonds. researchgate.net | Introduction of various substituents onto a functionalized this compound scaffold. |

Copper-Catalyzed Reactions for Oxazole Formation

Copper catalysts are widely used in the synthesis of heterocyclic compounds, including oxazoles, often facilitating C-N and C-O bond formations. nih.gov They can be used alone or in conjunction with other metals like palladium. rsc.orginnovareacademics.in

In a Pd-catalyzed/Cu-mediated cascade oxidative cyclization for the synthesis of trisubstituted oxazoles, copper plays a crucial role in the catalytic cycle. rsc.orgnih.gov While the exact mechanism can be complex, copper often facilitates the oxidative steps required to regenerate the active palladium catalyst. innovareacademics.in Copper-catalyzed multicomponent reactions are also prominent, allowing for the construction of complex molecules in a single step. nih.gov For instance, the synthesis of 2-phenyl-4,5-substituted oxazoles has been achieved using a copper catalyst in a two-step process involving the nucleophilic ring-opening of an oxazole-5-one template. ijpsonline.com

The synthesis of 1,4-disubstituted 1,2,3-triazoles via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-known "click chemistry" reaction, highlighting copper's effectiveness in forming five-membered heterocyclic rings. researchgate.net Similar principles of copper-mediated cyclization can be applied to oxazole synthesis. One-pot syntheses using copper catalysts can provide excellent yields for various oxazole derivatives. bohrium.comresearchgate.net

| Catalyst | Reaction Type | Starting Materials | Key Advantages |

| Cu(OAc)₂ | Tandem Double Addition-Oxidative Cyclization | Aryl nitrile, Amine | Simultaneous C-N and N-N bond formation. nih.gov |

| Cu(OTf)₂ | Multicomponent Coupling | o-Phenylenediamine, Keto esters, Alkynes | Good to exceptional yields under microwave irradiation. nih.gov |

| CuI | Co-catalyst in Direct Arylation | 4-Substituted oxazole, Aryl bromide | Enables regeneration of the Pd(0) catalyst. innovareacademics.in |

Silver-Catalyzed Methodologies

Silver-catalyzed reactions have proven to be an efficient and environmentally friendly tool in organic synthesis, including the formation of oxazole rings. nih.gov These methods often proceed under mild conditions. acs.orgacs.org

A significant advancement is the silver-mediated, one-step synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. acs.org This method is an improvement upon the classical Blümlein-Lewy synthesis, which reacts primary amides with α-bromocarbonyl compounds. thieme-connect.comresearchgate.net The addition of silver salts, such as silver perchlorate (AgClO₄) or silver hexafluoroantimonate (AgSbF₆), was found to drive the reaction, likely through the formation of silver bromide (AgBr). thieme-connect.com This silver-catalyzed approach is particularly effective, although it may be limited with certain substrates like alkyl amides. thieme-connect.com

Another approach involves the silver(I)-catalyzed cyclization of N-sulfonyl propargylamides, which can rearrange to afford functionalized oxazoles with high regioselectivity. acs.org These methodologies provide a direct route to substituted oxazoles that could be adapted for the synthesis of this compound by selecting appropriate starting propargylamides. The silver catalyst facilitates the intramolecular cyclization process, leading to the formation of the five-membered oxazole ring. acs.org

| Method | Silver Catalyst/Mediator | Starting Materials | Key Finding |

| Improved Blümlein-Lewy Synthesis | AgClO₄, AgSbF₆ | Primary amides, Bromopyruvates | Silver salts drive the reaction, improving yields over thermal methods. thieme-connect.comresearchgate.net |

| Cyclization of Propargylamides | Silver(I) salts | N-sulfonyl propargylamides | Affords functionalized oxazoles with highly regioselective migration. acs.org |

| Tandem Condensation | Silver catalyst | 2-Aminophenols, Formaldehyde, Benzenethiols | Efficient synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives under mild conditions. nih.gov |

Gold-Catalyzed Transformations

Gold catalysis has emerged as a powerful tool for synthesizing complex organic molecules due to its high efficiency and unique selectivity. nih.gov In the context of oxazole synthesis, gold catalysts enable novel transformations under mild reaction conditions. rsc.orgrsc.org

One elegant method is the gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles to produce fully-substituted oxazoles. nih.govrsc.org This protocol features readily available starting materials and scalability. The proposed mechanism involves the coordination of the gold catalyst to the alkynyl triazene, which is then attacked by the dioxazole. This leads to the formation of a gold carbene species, which undergoes intramolecular cyclization to form the oxazole ring and regenerate the gold catalyst. nih.govrsc.orgscispace.com

Another innovative approach is the gold-catalyzed intermolecular oxidation of alkynes. organic-chemistry.org This reaction constitutes a [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant (such as 8-methylquinoline N-oxide). The use of nitriles as both a reactant and the solvent makes this an efficient process for generating 2,5-disubstituted oxazoles. This method avoids the use of hazardous α-diazoketones and demonstrates broad substrate scope and excellent functional group tolerance. organic-chemistry.org To synthesize an analogue of this compound, one could envision using a cyclobutyl-substituted alkyne as a starting material in such a transformation.

| Gold-Catalyzed Method | Reactants | Catalyst Example | Key Features |

| [3+2] Cycloaddition | Alkynyl triazenes, 1,2,4-Dioxazoles | PPh₃AuCl / AgNTf₂ | High regioselectivity, mild conditions, scalable. nih.govrsc.orgrsc.org |

| Intermolecular Alkyne Oxidation | Terminal alkyne, Nitrile, Oxidant | BrettPhosAuNTf₂, Au(PPh₃)NTf₂ | [2+2+1] annulation, broad substrate scope, avoids hazardous reagents. organic-chemistry.org |

Green Chemistry and Sustainable Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce environmental impact by using alternative energy sources, avoiding hazardous solvents, and improving atom economy. nih.gov The synthesis of oxazoles has benefited significantly from these approaches. researchgate.net

Microwave-Assisted and Ultrasound-Mediated Syntheses

Microwave irradiation and ultrasound have become valuable tools in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. sciforum.netsciforum.netnih.gov

Microwave-assisted synthesis has been successfully applied to various reactions for forming oxazole rings. nih.gov For example, the Suzuki reaction of a brominated oxazole derivative was performed under microwave irradiation to produce coupled products. ijpsonline.com The van Leusen oxazole synthesis, a classical method reacting aldehydes with TosMIC, has also been adapted to a microwave-assisted protocol, allowing for the efficient synthesis of 5-aryl-1,3-oxazoles in anhydrous methanol. nih.govmdpi.com Microwave heating directly and efficiently delivers energy to the reacting molecules, which can accelerate reaction rates and enable reactions that are sluggish under conventional conditions. nih.gov

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to promote chemical reactions. sciforum.net This technique has been employed for the synthesis of oxazole derivatives, sometimes in combination with deep eutectic solvents (DES), providing a greener alternative to volatile organic solvents. ijpsonline.com The simultaneous use of microwave and ultrasound irradiation (SMUI) has been shown to be even more effective in some cases, further reducing reaction times for the synthesis of azole derivatives. sciforum.netsciforum.net These energy-efficient methods are consistent with the guidelines of Green Chemistry. sciforum.net

| Technique | Reaction Example | Key Advantages | Reference |

| Microwave (MW) | van Leusen oxazole synthesis | Reduced reaction times, higher yields, increased product purity. | nih.govmdpi.com |

| Microwave (MW) | Synthesis of 2-amino-4-phenyl-oxazole | Efficient synthesis from 2-bromoacetophenone and urea. | ijpsonline.com |

| Ultrasound (US) | Synthesis of oxazole derivatives | Short reaction times, high yields, mild reaction environment. | ijpsonline.com |

| Simultaneous MW/US (SMUI) | Synthesis of pyrazole and isoxazole derivatives | Synergistic effect enhances reaction rates more than individual methods. | sciforum.netsciforum.net |

Solvent-Free and Aqueous Reaction Conditions

Reducing or eliminating the use of hazardous organic solvents is a cornerstone of green chemistry. nih.gov Syntheses conducted under solvent-free conditions or in environmentally benign solvents like water are highly desirable.

Solvent-free reactions, often facilitated by grinding or microwave irradiation, can be highly efficient. nih.govresearchgate.net For example, 2,5-disubstituted 1,3,4-oxadiazoles have been prepared by grinding hydrazides with substituted benzaldehydes in the presence of iodine as an oxidizing agent. researchgate.net This solvent-free approach minimizes waste and simplifies product purification.

Aqueous media also provide an environmentally friendly alternative for certain reactions. A catalyst-free synthesis of 5-arylisoxazole derivatives has been developed in water, featuring mild reaction conditions and an easy work-up. nih.gov While the synthesis of the oxazole core can be more challenging in water, the development of water-tolerant catalytic systems is an active area of research. The modified van Leusen protocol for preparing 5-(het)aryl oxazoles can be performed under aqueous-alcoholic potassium hydroxide (KOH) conditions, demonstrating an eco-friendly approach that is tolerant of various functional groups. nih.govmdpi.com

Catalytic Systems for Enhanced Atom Economy and Efficiency

The synthesis of this compound and its analogues has significantly benefited from the development of advanced catalytic systems aimed at improving reaction efficiency, minimizing waste, and enhancing atom economy. Researchers have moved beyond classical condensation methods, which often require stoichiometric reagents and harsh conditions, towards catalytic cycles that offer milder conditions and broader substrate compatibility. asccindapur.comresearchgate.net

Gold catalysis offers a unique reactivity profile, particularly for the synthesis of oxazoles from alkynes. Gold catalysts can enable the [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant, providing a highly efficient route to 2,5-disubstituted oxazoles. organic-chemistry.org The mild conditions and high functional group tolerance make gold-catalyzed reactions particularly attractive for complex molecule synthesis. informahealthcare.com

Palladium-catalyzed cross-coupling reactions have also been instrumental, especially for the functionalization of a pre-formed oxazole ring. ijpsonline.comorganic-chemistry.org Direct arylation methods, for example, allow for the C-H functionalization at the C2 or C5 position of the oxazole core, avoiding the need for pre-functionalized starting materials and thus reducing step counts and improving atom economy. ijpsonline.comorganic-chemistry.org Nickel-catalyzed Suzuki-Miyaura coupling has also been developed for the one-pot synthesis of 2,4,5-trisubstituted oxazoles from carboxylic acids and amino acids, showcasing a highly convergent and efficient approach. ijpsonline.comijpsonline.com

Beyond metal-based systems, metal-free catalytic approaches are gaining traction. One novel strategy involves the C–O bond cleavage of an ester using amines to facilitate the cyclization and formation of substituted oxazoles in one pot. rsc.org These reactions proceed smoothly under metal-free conditions, accommodating a wide range of functional groups and expanding the scope of accessible substrates. rsc.org The development of such catalytic systems is crucial for producing compounds like this compound in a more sustainable and economically viable manner.

| Catalyst System | Reactants | Key Advantages | Typical Yields | Reference |

|---|---|---|---|---|

| Copper(II) Acetate [Cu(OAc)₂] | Oximes and Ethyl Diazoacetate (EDA) | Mild conditions, good tolerance of functional groups. | Medium to High | asccindapur.com |

| Gold-based (e.g., Ph₃PAuNTf₂) | Terminal Alkynes and Nitriles | High efficiency, broad substrate scope, mild conditions. | Good to Excellent | organic-chemistry.orginformahealthcare.com |

| Palladium-based (e.g., Pd(PPh₃)₄) | 4-Substituted Oxazole and Aryl Bromide | Direct C-H arylation, high regioselectivity. | Good | ijpsonline.comorganic-chemistry.org |

| Nickel-based (Ni-catalyst) | Carboxylic Acid, Amino Acid, Boronic Acid | One-pot synthesis of trisubstituted oxazoles. | Excellent | ijpsonline.comijpsonline.com |

| Metal-Free (e.g., CO₂/Photoredox) | α-Bromo Ketones and Amines | Avoids metal contamination, utilizes CO₂. | Moderate to Good | organic-chemistry.orgrsc.org |

Flow Chemistry and Continuous Processing in Oxazole Synthesis

The application of flow chemistry and microreactor technology represents a paradigm shift in the synthesis of heterocyclic compounds, including this compound and its derivatives. researchgate.netrsc.org Continuous processing offers substantial advantages over traditional batch methods, such as enhanced safety, improved reaction control, higher yields, and simplified scalability. nih.govresearchgate.net

Microreactors, with their high surface-area-to-volume ratios, allow for superior heat and mass transfer. rsc.orgwikipedia.org This precise control over reaction parameters like temperature and residence time is particularly beneficial for highly exothermic reactions or those involving unstable intermediates, which are common in heterocycle synthesis. researchgate.netbeilstein-journals.org By minimizing the reaction volume at any given time, the risks associated with hazardous reagents or runaway reactions are significantly reduced. beilstein-journals.org

In the context of oxazole synthesis, flow chemistry enables the telescoping of multiple reaction steps into a single, continuous sequence, thereby avoiding time-consuming workup and purification of intermediates. nih.govuc.pt For instance, a synthetic route could involve the initial formation of an amide precursor in one reactor module, which then flows directly into a second module for a cyclodehydration step to form the oxazole ring. uc.pt Polymer-supported reagents and scavengers can be integrated into the flow path to purify the product stream in-line, eliminating the need for traditional aqueous extractions and column chromatography. nih.govnih.gov

This technology has been successfully applied to the synthesis of various oxazole and oxadiazole-containing molecules. nih.govnih.gov For example, an efficient continuous flow process for 1,3,4-oxadiazoles has been developed using a heated packed-bed reactor, achieving short residence times and high yields. nih.gov The scale-up of such processes is often more straightforward than in batch chemistry; rather than using larger, potentially unsafe reactors, the production rate can be increased by running the flow system for longer periods or by operating multiple reactors in parallel. researchgate.netresearchgate.net The integration of in-line analytical tools, such as ReactIR, allows for real-time monitoring and optimization of the reaction, further enhancing efficiency and product quality. acs.org The adoption of these continuous manufacturing principles is critical for making the synthesis of complex molecules like this compound more economical, sustainable, and environmentally friendly. researchgate.netrsc.org

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hotspots. | Excellent due to high surface-area-to-volume ratio. rsc.org |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes. beilstein-journals.org |

| Scalability | Complex; requires re-optimization for larger vessels. | Simpler; achieved by extending run time or "numbering-up". researchgate.net |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. nih.gov |

| Reaction Time | Often longer, including heating and cooling cycles. | Significantly reduced; short residence times (seconds to minutes). nih.gov |

| Workup/Purification | Typically involves multiple, separate steps. | Can be integrated in-line for a continuous process. nih.govnih.gov |

Stereoselective Synthesis of Chiral Analogues of this compound

The development of stereoselective methods for synthesizing chiral analogues of this compound is of significant interest, as the introduction of defined stereocenters can profoundly influence biological activity. While direct asymmetric synthesis of the 4-cyclobutyl variant is not widely reported, established principles of stereoselective synthesis can be applied to create chiral analogues, either by modifying the cyclobutyl ring or by introducing chiral substituents.

One primary strategy involves the use of the chiral pool, employing readily available enantiopure starting materials such as amino acids. For example, chiral α-amino acids can serve as precursors for the synthesis of chiral 4-substituted oxazolidin-2-ones, which are valuable intermediates that can be further elaborated to form the desired oxazole. nih.gov This approach effectively transfers the stereochemistry of the starting amino acid to the final product.

Another powerful technique is the use of chiral auxiliaries. A temporary chiral group can be attached to a prochiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This method has been successfully applied in various heterocyclic syntheses and is a viable strategy for controlling stereochemistry during the formation of analogues of this compound.

Asymmetric catalysis provides a more elegant and atom-economical approach to stereoselective synthesis. Chiral metal complexes or organocatalysts can be used to catalyze reactions such as asymmetric hydrogenations, alkylations, or cycloadditions, generating enantiomerically enriched products. For instance, a prochiral precursor to the cyclobutyl moiety could undergo an asymmetric reaction to establish a stereocenter before the oxazole ring is constructed. Recently, significant progress has been made in the catalytic asymmetric synthesis of axially chiral biaryls containing an oxazole ring, where the oxazole moiety contributes to a sterically hindered axis of chirality. rsc.org While this addresses a different type of stereoisomerism, it highlights the potential of catalytic methods to control the three-dimensional structure of oxazole-containing molecules. rsc.org These established methodologies form a robust toolkit for the deliberate synthesis of specific stereoisomers of this compound analogues for further investigation.

| Strategy | Description | Potential Application for this compound Analogues | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials, such as amino acids or terpenes, as building blocks. | Synthesis from chiral cyclobutane (B1203170) precursors or from chiral amino acids to form the C4-N bond of the ring. | nih.gov |

| Chiral Auxiliaries | A covalently attached chiral group directs a diastereoselective transformation on the substrate. The auxiliary is later removed. | Diastereoselective alkylation of a precursor to the cyclobutyl ring or an adjacent position. | |

| Asymmetric Catalysis | A small amount of a chiral catalyst (metal-based or organocatalyst) generates a large amount of an enantiomerically enriched product. | Asymmetric hydrogenation of a cyclobutene precursor; enantioselective functionalization of the oxazole ring or cyclobutyl group. | rsc.org |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. | Kinetic resolution of a racemic intermediate, such as a chiral alcohol on the cyclobutyl ring. |

Chemical Reactivity, Functionalization, and Derivatization Strategies of 4 Cyclobutyl 1,3 Oxazole

Reactivity Profile of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle characterized by a π-electron system distributed over five atoms. The presence of two heteroatoms, oxygen and nitrogen, significantly influences its reactivity. The oxygen atom at position 1 is electron-donating through resonance but also electron-withdrawing inductively. The nitrogen atom at position 3 is pyridine-like and imparts a degree of electron deficiency to the ring, making it less reactive towards electrophilic substitution than benzene.

The acidity of the ring protons follows the order C2 > C5 > C4, making the C2 position the most susceptible to deprotonation by strong bases. acs.org Conversely, electrophilic attack is generally disfavored unless the ring is activated by electron-donating substituents. When such activation is present, electrophilic substitution tends to occur at the C4 or C5 position. mdpi.comrsc.org Nucleophilic attack typically requires the presence of a good leaving group and is most feasible at the electron-deficient C2 position. mdpi.comnih.gov

Electrophilic and Nucleophilic Transformations on the Oxazole (B20620) Core

Electrophilic substitution on the oxazole ring of 4-cyclobutyl-1,3-oxazole is challenging due to the ring's inherent electron deficiency. mdpi.com Such reactions generally require activating groups to be present on the ring. researchgate.net For this compound, the cyclobutyl group is a weakly activating alkyl group, suggesting that electrophilic substitution, if achievable, would likely be directed to the C5 position. nih.gov

Nucleophilic aromatic substitution on the oxazole core is also not a common transformation unless a suitable leaving group is present. mdpi.comnih.gov The most favorable position for nucleophilic attack is C2, which is the most electron-deficient carbon. mdpi.com Therefore, to functionalize the this compound ring via nucleophilic substitution, a precursor such as 2-halo-4-cyclobutyl-1,3-oxazole would be necessary. In such a substrate, the halogen at the C2 position could be displaced by a variety of nucleophiles. mdpi.com

Directed Ortho-Metalation (DoM) and Lithiation Strategies for Site-Specific Functionalization

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, relying on a directing metalation group (DMG) to guide deprotonation to an adjacent position. uwindsor.cabeilstein-journals.org In the context of this compound, the inherent reactivity of the oxazole ring protons plays a more significant role than the directing effect of the cyclobutyl group.

The most acidic proton on the oxazole ring is at the C2 position, followed by the C5 proton. acs.org Consequently, treatment of this compound with a strong base like n-butyllithium is expected to result in preferential deprotonation at the C2 position. nih.govsemanticscholar.org The resulting 2-lithio-4-cyclobutyl-1,3-oxazole can then be trapped with various electrophiles to introduce a wide range of functional groups at this position. Should the C2 position be blocked, lithiation would then be expected to occur at the C5 position. The cyclobutyl group at C4 is not a strong directing group for ortho-lithiation, and therefore, deprotonation at the C5 position would be primarily governed by the inherent acidity of that proton rather than a classic DoM effect. uwindsor.ca

Table 1: Predicted Regioselectivity of Lithiation of this compound

| Position | Relative Acidity | Predicted Site of Lithiation |

| C2 | Highest | Primary |

| C5 | Second Highest | Secondary (if C2 is blocked) |

| C4-H (cyclobutyl) | Lowest | Unlikely |

This table is based on the general reactivity principles of the 1,3-oxazole ring system.

Transition Metal-Catalyzed C-H Functionalization and Cross-Coupling Reactions at the Oxazole and Cyclobutyl Positions

Transition metal-catalyzed reactions have become indispensable tools for the functionalization of heterocyclic compounds, including oxazoles. wiley.com These methods offer powerful alternatives to classical approaches, often with higher efficiency and selectivity.

Suzuki-Miyaura, Sonogashira, Heck, and Negishi Coupling Reactions

Cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. To apply these reactions to this compound, a pre-functionalized derivative, typically a halide or a triflate, is required.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. beilstein-journals.org A 2-, 4-, or 5-halo- or triflyloxy-cyclobutyloxazole could be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups. beilstein-journals.org

Sonogashira Coupling : This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. acs.org A halogenated this compound could be reacted with various alkynes under palladium-copper catalysis to yield alkynyl-substituted oxazoles. acs.org

Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene. nih.govnih.gov A halo-4-cyclobutyl-1,3-oxazole could be coupled with a range of alkenes to introduce vinyl and substituted vinyl moieties. nih.gov

Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organic halide or triflate. nih.gov Organozinc derivatives of this compound, or alternatively, halo-derivatives of this oxazole, could be used in Negishi couplings to form C-C bonds. nih.gov

Table 2: Overview of Potential Cross-Coupling Reactions for this compound Derivatives

| Reaction | Oxazole Substrate | Coupling Partner | Resulting Bond |

| Suzuki-Miyaura | Halo- or Triflyloxy-4-cyclobutyl-1,3-oxazole | Organoboron reagent | C-C (sp2-sp2, sp2-sp3) |

| Sonogashira | Halo-4-cyclobutyl-1,3-oxazole | Terminal alkyne | C-C (sp2-sp) |

| Heck | Halo-4-cyclobutyl-1,3-oxazole | Alkene | C-C (sp2-sp2) |

| Negishi | Halo-4-cyclobutyl-1,3-oxazole | Organozinc reagent | C-C (sp2-sp2, sp2-sp3) |

Direct Arylation and Alkylation Methodologies

Direct C-H functionalization is an increasingly important area of research as it avoids the need for pre-functionalization of the substrate. amanote.com

For the oxazole ring of this compound, direct C-H arylation or alkylation would most likely occur at the C2 or C5 positions, which are the most reactive C-H bonds. acs.org Palladium, rhodium, and copper catalysts have been employed for the direct C-H functionalization of oxazoles. acs.orgclockss.org The regioselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov

Functionalization of the cyclobutyl group via C-H activation is also a possibility. While challenging, there are precedents for the transition metal-catalyzed C-H arylation and vinylation of cyclobutane (B1203170) derivatives, often guided by a directing group. In this compound, the oxazole ring itself might act as a directing group, potentially enabling C-H functionalization at the Cα position of the cyclobutyl ring.

Radical Reactions and Their Application in this compound Derivatization

Radical reactions offer complementary reactivity to ionic pathways for the derivatization of this compound. Both the oxazole ring and the cyclobutyl substituent can potentially participate in radical transformations.

The oxazole ring can undergo radical substitution reactions, although this is a less explored area compared to other functionalization methods. The generation of radicals on the oxazole ring or the attack of external radicals on the ring could lead to new derivatives.

The cyclobutyl group is susceptible to radical reactions. For instance, radical-mediated ring-opening of the cyclobutane is a known process. More synthetically useful would be radical C-H abstraction from the cyclobutyl ring followed by trapping with a radical acceptor. This would allow for the introduction of functional groups onto the cyclobutyl moiety. Photoredox catalysis has emerged as a powerful tool for generating alkyl radicals under mild conditions and could be applicable for the functionalization of the cyclobutyl group in this compound. mdpi.com

Ring-Opening and Rearrangement Reactions of the Oxazole Core

The 1,3-oxazole ring, while aromatic, is less so than analogous heterocycles like thiazole (B1198619) and can undergo ring-opening under certain conditions. Deprotonation at the C2 position of the oxazole ring can lead to a ring-closed lithio salt that exists in equilibrium with a ring-opened enolate-isonitrile. wikipedia.org This equilibrium provides a pathway for the oxazole ring to be cleaved and subsequently functionalized.

One of the notable rearrangement reactions of the oxazole nucleus is the Cornforth rearrangement. This thermal rearrangement involves 4-acyloxazoles, where the acyl group and the C5-substituent exchange positions. wikipedia.org While this specific rearrangement requires an acyl group at the C4 position, it highlights the potential for skeletal reorganization within the oxazole framework.

Another relevant transformation is the "halogen dance" isomerization observed in substituted oxazoles. For instance, treatment of 2-phenylthio-5-bromo-1,3-oxazole with a strong base like lithium diisopropylamide (LDA) at low temperatures leads to deprotonation at C4, followed by a halogen exchange to yield a more stable 5-lithio-4-bromo-1,3-oxazole intermediate. nih.gov This process demonstrates the ability of substituents on the oxazole ring to rearrange under basic conditions, a principle that could potentially be applied to functionalized derivatives of this compound.

Photochemical conditions can also induce transformations of the oxazole ring. For example, 4- and 5-(o-vinylstyryl)oxazoles undergo intramolecular photocycloaddition to form fused oxazoline-benzobicyclo[3.2.1]octadienes. These photoproducts can be unstable and undergo subsequent ring-opening of the oxazoline (B21484) moiety. nih.gov

While specific studies on the ring-opening and rearrangement of this compound are not prevalent, the established reactivity of the oxazole core suggests that it could be susceptible to cleavage or rearrangement under appropriate thermal, basic, or photochemical stimuli. The presence of the cyclobutyl group at the C4 position would likely influence the stability and reactivity of any intermediates formed during these processes.

Transformations Involving the Cyclobutyl Substituent and its Stereochemical Outcomes

The cyclobutyl substituent on the oxazole ring provides a handle for further functionalization, and its stereochemistry can play a crucial role in directing subsequent reactions. The inherent strain of the cyclobutane ring can also be exploited in synthetic transformations. researchgate.net

Acid-catalyzed reactions of heterocyclic compounds bearing a hydroxycyclobutyl group have been shown to induce ring-expansion. For instance, 4-(1-hydroxycyclobutyl)-1,2,3-triazole undergoes a direct ring-opening/semipinacol rearrangement in the presence of acid. rsc.org This reaction proceeds through an N-acylated triazole intermediate that triggers an electrocyclic ring-opening to an α-diazo-alcohol, which then rearranges. By analogy, if the cyclobutyl group of this compound were to be hydroxylated, it could potentially undergo a similar acid-catalyzed ring expansion to furnish a larger carbocyclic or heterocyclic system.

The stereochemistry of the cyclobutyl group can significantly influence the outcome of reactions on adjacent functionalities. The cyclobutyl moiety can act as a chiral inducer, controlling the facial selectivity of reactions. For example, the cyclopropanation of chiral cyclobutyl dehydro amino acids with diazomethane (B1218177) has been shown to be highly stereoselective, with the approach of the reagent being dictated by the stereogenic centers on the cyclobutane ring. doi.org This principle suggests that if a chiral center is introduced on the cyclobutyl ring of this compound, it could direct stereoselective transformations on the oxazole ring or on other substituents.

The stereochemical outcome of reactions involving cyclobutane-fused heterocycles has also been explored. Lewis acid-catalyzed dearomative [2+2] photocycloaddition of indoles with alkenes can produce cyclobutane-fused products with high diastereoselectivity and enantioselectivity. researchgate.net This highlights the ability to control the stereochemistry of complex systems containing a cyclobutane ring.

While direct experimental data on the transformations of the cyclobutyl substituent of this compound is limited, the known reactivity of cyclobutane rings in other molecular contexts provides a basis for predicting its potential chemical behavior. Functionalization of the cyclobutyl ring, followed by rearrangement or other transformations, could provide access to a diverse range of novel heterocyclic compounds with controlled stereochemistry.

| Transformation Type | Reagents and Conditions | Potential Outcome | Analogous System/Principle |

| Oxazole Ring-Opening | Strong base (e.g., n-BuLi) | Formation of a ring-opened enolate-isonitrile intermediate | General reactivity of oxazoles wikipedia.org |

| Oxazole Rearrangement | Thermal or base-catalyzed | Isomerization of substituents | Cornforth rearrangement wikipedia.org, Halogen dance isomerization nih.gov |

| Cyclobutyl Ring Expansion | 1. Hydroxylation of cyclobutyl group2. Acid catalysis | Formation of a larger ring system (e.g., cyclopentanone (B42830) derivative) | Acid-catalyzed rearrangement of 4-(1-hydroxycyclobutyl)-1,2,3-triazole rsc.org |

| Stereoselective Functionalization | Chiral reagents or catalysts | Diastereoselective or enantioselective modification of the cyclobutyl ring or adjacent positions | Stereoselective cyclopropanation of chiral cyclobutyl dehydro amino acids doi.org |

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Cyclobutyl 1,3 Oxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 4-Cyclobutyl-1,3-oxazole, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals and confirms the connectivity between the cyclobutyl and oxazole (B20620) moieties. The parent oxazole ring exhibits characteristic resonances in both ¹H and ¹³C NMR spectra. thepharmajournal.com The acidity, and thus the chemical shift, of the ring protons decreases in the order C(2) > C(5) > C(4). thepharmajournal.com

Predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below. These predictions are based on the known values for the oxazole ring and the expected influence of the attached cyclobutyl group. thepharmajournal.comipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxazole C2 | ~7.90 (s) | ~151.0 |

| Oxazole C4 | - | ~139.0 |

| Oxazole C5 | ~7.25 (s) | ~125.0 |

| Cyclobutyl C1' | ~3.50 (quint) | ~32.0 |

| Cyclobutyl C2'/C4' | ~2.30 (m) | ~28.0 |

While 1D NMR provides initial data, 2D NMR techniques are crucial for assembling the complete molecular structure. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For this compound, COSY would show correlations between the methine proton at C1' of the cyclobutyl ring and the adjacent methylene protons at C2'/C4', and further correlations between the different methylene protons within the cyclobutyl ring, confirming its structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the chemical shift of its attached proton(s). For example, the proton signal at ~3.50 ppm would correlate with the carbon signal at ~32.0 ppm, assigning them to the C1' position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. Key correlations expected for this compound would include a cross-peak between the C1' proton of the cyclobutyl ring and the C4 and C5 carbons of the oxazole ring. Additionally, the oxazole proton at C5 would show a correlation to the oxazole carbon at C4, confirming the substituent position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space. This would be particularly useful for determining the preferred orientation of the cyclobutyl ring relative to the oxazole ring. Spatial correlations might be observed between the C1' proton of the cyclobutyl ring and the C5 proton of the oxazole ring.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their solid form, providing insights into crystalline structure, polymorphism, and intermolecular interactions. While solution NMR averages out anisotropic interactions, ssNMR measures them, offering detailed structural information. iastate.edu For this compound, ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) experiments would provide the carbon spectrum in the solid state. The chemical shifts may differ slightly from the solution state due to crystal packing effects.

Furthermore, advanced techniques like ¹³C{¹⁴N} Rotational-Echo Double-Resonance (RESPDOR) can be employed as an "attached nitrogen test." iastate.edu This experiment identifies carbon atoms covalently bonded to nitrogen. In the case of this compound, a ¹³C{¹⁴N} RESPDOR experiment would show a strong signal for the C2 carbon of the oxazole ring, confirming its direct bond to the nitrogen atom and helping to distinguish it from potential isomers. iastate.edu

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₉NO), the calculated exact mass of the protonated molecule [M+H]⁺ is 124.0757. An experimental HRMS measurement confirming this value would validate the molecular formula.

The fragmentation patterns observed in mass spectrometry are invaluable for structural elucidation. clockss.org The study of oxazole derivatives shows characteristic fragmentation pathways involving cleavages of the heterocyclic ring and any attached substituents. clockss.orgulisboa.pt

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the precursor ion, e.g., the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions (product ions). This allows for the systematic mapping of fragmentation pathways.

For this compound, the primary fragmentation is expected to involve the cyclobutyl substituent and the oxazole ring. Key predicted fragmentation pathways include:

Loss of ethylene (C₂H₄): The cyclobutyl ring can undergo a characteristic cleavage to lose ethylene, resulting in a vinyl-substituted oxazole radical cation.

Loss of cyclobutene (C₄H₆): Cleavage of the bond between the ring and the substituent can lead to the loss of cyclobutene, yielding an oxazolyl cation.

Ring Cleavage: The oxazole ring itself can fragment. A common pathway for oxazoles is the loss of CO, followed by the loss of HCN or an RCN group. clockss.org

Table 2: Predicted HRMS Fragments for this compound

| Precursor Ion (m/z) | Fragment Ion | Predicted Fragment m/z | Description |

|---|---|---|---|

| 123.0684 | [M - C₂H₄]⁺˙ | 95.0495 | Loss of ethylene from cyclobutyl ring |

| 123.0684 | [M - C₃H₅]⁺˙ | 82.0284 | Loss of allyl radical from cyclobutyl ring |

| 123.0684 | [C₄H₅N]⁺˙ | 67.0417 | Oxazole ring fragment after substituent loss |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Analysis and Bond Characterization

For this compound, the spectra would be dominated by vibrations from both the aromatic oxazole ring and the aliphatic cyclobutyl group. The IR spectrum of the parent oxazole shows characteristic absorbances for ring stretching, C-H deformation, and ring breathing modes. thepharmajournal.com

Table 3: Predicted Key Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |

|---|---|---|

| 3100-3150 | Aromatic C-H Stretch (Oxazole) | FT-IR, Raman |

| 2850-3000 | Aliphatic C-H Stretch (Cyclobutyl) | FT-IR, Raman |

| ~1580 | C=N Stretch (Oxazole) | FT-IR, Raman |

| 1500-1540 | Oxazole Ring Stretch | FT-IR |

| 1300-1350 | Oxazole Ring Stretch | FT-IR |

| 1050-1150 | C-O-C Stretch (Oxazole Ring Breathing) | FT-IR |

The combination of FT-IR and Raman data provides a comprehensive vibrational profile, confirming the presence of both the heterocyclic aromatic system and the saturated carbocyclic substituent. researchgate.net

X-ray Diffraction Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov An X-ray crystallographic analysis of this compound would provide a wealth of information, including exact bond lengths, bond angles, and torsion angles. mdpi.com

While a specific structure for this compound is not publicly available, analysis of related structures allows for key predictions. nih.govresearchgate.net The oxazole ring would be confirmed as a planar, five-membered heterocycle. The cyclobutyl ring is not planar and typically adopts a puckered or "butterfly" conformation to relieve ring strain, with a defined dihedral angle. nih.gov X-ray analysis would precisely quantify this puckering.

Furthermore, the crystal structure would reveal the packing of molecules in the unit cell and detail any significant intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds, or π-π stacking interactions between the oxazole rings of adjacent molecules. mdpi.com This information is crucial for understanding the solid-state properties of the compound.

Chiroptical Spectroscopy (Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)) for Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. Chiroptical spectroscopy, which encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides a powerful non-destructive method for elucidating the three-dimensional arrangement of atoms in a chiral molecule like this compound. These techniques rely on the differential interaction of left and right circularly polarized light with a chiral sample.

Circular Dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. An optically active molecule will absorb one circularly polarized component more strongly than the other, resulting in a CD spectrum. The resulting spectrum is characterized by positive or negative peaks, known as Cotton effects, at specific wavelengths corresponding to electronic transitions within the molecule. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule.

Optical Rotatory Dispersion is the phenomenon where the angle of rotation of plane-polarized light by a chiral substance varies with the wavelength of the light. An ORD spectrum is a plot of this optical rotation versus wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), is also indicative of the absolute stereochemistry of the molecule.

For a molecule such as this compound, which possesses a chiral center at the point of attachment of the cyclobutyl group to the oxazole ring, chiroptical methods are instrumental in assigning the (R) or (S) configuration. The process typically involves comparing the experimentally measured CD or ORD spectrum with theoretical spectra generated through quantum-mechanical calculations, such as those based on Density Functional Theory (DFT). nih.gov This computational approach predicts the spectra for a known absolute configuration. A match between the experimental and the calculated spectrum for a specific enantiomer allows for the unambiguous assignment of the absolute configuration of the experimental sample. nih.govnih.gov

Detailed Research Findings

While specific experimental CD and ORD data for this compound are not extensively reported in the public domain, the methodology for its absolute configuration determination would follow established principles. Researchers would first isolate the enantiomers of this compound using chiral chromatography. Subsequently, the CD and ORD spectra of each enantiomer would be recorded.

Concurrently, computational models of both the (R)- and (S)-enantiomers of this compound would be generated, and their theoretical CD and ORD spectra would be calculated. The comparison of the signs and intensities of the Cotton effects in the experimental and theoretical spectra would lead to the definitive assignment of the absolute configuration. For instance, if the experimentally obtained CD spectrum for one enantiomer shows a positive Cotton effect at a certain wavelength, and the calculated spectrum for the (R)-enantiomer also predicts a positive Cotton effect at a similar wavelength, then the enantiomer would be assigned the (R)-configuration.

The following interactive table represents hypothetical CD spectroscopic data for the enantiomers of this compound, illustrating the expected mirror-image relationship between the spectra of the two enantiomers.

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (R)-4-cyclobutyl-1,3-oxazole | 220 | +15,000 |

| (R)-4-cyclobutyl-1,3-oxazole | 250 | -8,000 |

| (S)-4-cyclobutyl-1,3-oxazole | 220 | -15,000 |

| (S)-4-cyclobutyl-1,3-oxazole | 250 | +8,000 |

Computational and Theoretical Chemistry of 4 Cyclobutyl 1,3 Oxazole

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental tools for investigating the electronic properties of molecules like 4-cyclobutyl-1,3-oxazole. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to determine optimized geometries, electronic structures, and various physicochemical properties. scispace.comworldwidejournals.com

DFT methods, particularly using functionals like B3LYP, are popular for studying oxazole (B20620) derivatives as they offer a balance between computational cost and accuracy. irjweb.com These calculations provide detailed information on bond lengths, net atomic charges, and dipole moments. scispace.comresearchgate.net For the core oxazole ring, theoretical calculations show an almost planar geometry. scispace.com The introduction of a cyclobutyl group at the C4 position introduces a non-planar, electron-donating alkyl substituent, which can influence the electronic distribution within the aromatic oxazole ring.

A critical aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are key indicators of a molecule's chemical reactivity and kinetic stability. worldwidejournals.comirjweb.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For oxazole derivatives, these calculations reveal how substituents can modulate the electronic properties and subsequent reactivity. scispace.comirjweb.com

| Parameter | Typical Calculated Value/Observation | Significance | Reference |

|---|---|---|---|

| HOMO Energy | ~ -5.6 to -6.0 eV | Indicates electron-donating ability. Higher values suggest a greater tendency to donate electrons. | irjweb.com |

| LUMO Energy | ~ 0.8 to 1.0 eV | Indicates electron-accepting ability. Lower values suggest a greater tendency to accept electrons. | irjweb.com |

| HOMO-LUMO Gap (ΔE) | ~ 4.8 to 5.0 eV | Relates to chemical reactivity and stability. A smaller gap signifies higher reactivity. | worldwidejournals.comirjweb.com |

| Dipole Moment | Varies with substitution | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. | scispace.com |

| Net Atomic Charges | N and O atoms are typically negative | Reveals the distribution of electron density and identifies potential sites for electrophilic or nucleophilic attack. | scispace.comresearchgate.net |

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of this compound is primarily dictated by the flexibility of the cyclobutyl ring and its rotation relative to the planar oxazole ring. The cyclobutane (B1203170) moiety is not flat but exists in a puckered conformation to relieve ring strain. This puckering leads to a complex potential energy surface (PES) with multiple minima corresponding to different stable conformations. acs.orgresearchgate.net

Conformational analysis involves mapping this PES to identify the lowest energy conformers (global minima) and the energy barriers for interconversion between them. rsc.org For this compound, the key degrees of freedom include the puckering of the cyclobutyl ring and the dihedral angle of the bond connecting the cyclobutyl C1 to the oxazole C4. Computational methods can systematically rotate these bonds and calculate the corresponding energy to build a detailed PES. This analysis is crucial as the biological activity and physical properties of a molecule are often determined by its preferred conformation. nih.gov The introduction of a conformationally restricted skeleton like cyclobutane can be a deliberate strategy in drug design to enhance pharmaceutical activity. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds like this compound. DFT calculations are routinely used to predict vibrational spectra (Infrared and Raman) by calculating the harmonic vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be calculated with high accuracy. These calculations help in assigning signals in experimental NMR spectra, which is particularly useful for complex structures. While specific computational studies on the spectroscopic parameters of this compound are not prevalent, the methodologies are well-established for a wide range of organic molecules, including heterocyclic systems. irjweb.com

Reaction Mechanism Elucidation through Transition State Theory and Intrinsic Reaction Coordinate (IRC) Calculations

Understanding the reactivity of this compound involves studying the mechanisms of its chemical reactions. Computational methods based on Transition State (TS) Theory are invaluable for this purpose. rsc.org By locating the transition state structure on the potential energy surface for a given reaction, chemists can calculate the activation energy, providing a quantitative measure of the reaction rate. rsc.org

For oxazoles, common reactions include electrophilic substitution, nucleophilic attack, and cycloaddition reactions. pharmaguideline.comwikipedia.org For instance, the oxidation of oxazole initiated by hydroxyl (OH) radicals has been studied using DFT. rsc.org Such studies identify whether the reaction proceeds via H-abstraction or OH-addition and determine the most favorable reaction pathways by comparing the energy barriers. rsc.org

Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the minimum energy path connecting the reactants and products through the transition state, confirming that the located TS is indeed the correct one for the reaction of interest. This provides a detailed, step-by-step visualization of the bond-breaking and bond-forming processes during the chemical transformation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase or use implicit solvent models, Molecular Dynamics (MD) simulations offer a way to study the explicit dynamic behavior of a molecule in a condensed phase, such as in a solvent like water. researchgate.netrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules over time, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its surroundings.

For this compound, MD simulations can be used to:

Explore Conformational Dynamics: Observe the real-time puckering of the cyclobutyl ring and its rotation, providing insights beyond the static picture of a potential energy surface.

Analyze Solvent Effects: Study how solvent molecules (e.g., water) arrange around the solute and form hydrogen bonds or other non-covalent interactions. nih.govresearchgate.net The polarity and hydrogen-bonding capacity of the solvent can significantly affect the photophysical properties and stability of oxazole derivatives. nih.govresearchgate.net

Simulate Protein-Ligand Interactions: If the molecule is a potential drug candidate, MD simulations can be used to study its binding stability within the active site of a target protein, providing crucial information for drug design. rsc.orgmdpi.com

Topological Analysis of Electron Density (Atoms in Molecules (AIM), Electron Localization Function (ELF))

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, is a powerful method for analyzing the electron density (ρ) to understand chemical bonding. gla.ac.uk Instead of relying on orbital-based models, AIM partitions the electron density of a molecule into atomic basins. gla.ac.uknih.gov The analysis focuses on the topological features of the electron density, such as critical points where the gradient of the density is zero.

Key parameters in AIM analysis include:

Bond Critical Points (BCPs): A point of minimum density between two nuclei, indicating a chemical bond.

Laplacian of Electron Density (∇²ρ): At a BCP, the sign of the Laplacian indicates the nature of the interaction. A negative value suggests a shared-shell interaction (covalent bond), while a positive value suggests a closed-shell interaction (ionic bond, van der Waals).

Electron Density at BCP (ρb): The magnitude of the electron density at the BCP correlates with the bond order.

The Electron Localization Function (ELF) is another method that maps the electron localization in a molecule. uni-muenchen.de It provides a visual representation of regions with a high probability of finding electron pairs, clearly distinguishing core electrons, covalent bonds, and lone pairs. For this compound, AIM and ELF analyses would provide a quantitative and qualitative picture of the covalent bonding within the oxazole and cyclobutyl rings and the nature of the C-N, C-O, and C-C bonds. uni-muenchen.deuniovi.es

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies for Predicting Reactivity and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational statistical methods used to predict the biological activity or physicochemical properties of compounds based on their structural features. wisdomlib.org These methods are widely used in drug design and materials science to screen compounds in silico before synthesis. scispace.comwisdomlib.org

The process involves calculating a set of numerical values, known as molecular descriptors, for a series of molecules. These descriptors can be constitutional, topological, geometric, or electronic. globalresearchonline.net For oxazole derivatives, QSAR models have been developed to predict activities such as antifungal, antibacterial, and anticancer properties. wisdomlib.orgresearchgate.netnih.gov

Commonly used molecular descriptors for oxazoles include:

LogP: The octanol-water partition coefficient, indicating hydrophobicity. worldwidejournals.com

Polarizability: A measure of how easily the electron cloud can be distorted. worldwidejournals.com

Topological Indices: Numerical values derived from the graph representation of the molecule. wisdomlib.org

Quantum Chemical Descriptors: Properties like HOMO/LUMO energies, dipole moment, and atomic charges. scispace.comresearchgate.netjuniperpublishers.com

Molecular Modeling of Interactions: Docking and Molecular Recognition Studies with Model Systems

Computational methods, particularly molecular docking and molecular recognition studies, provide significant insights into the potential biomolecular interactions of this compound. While specific docking studies exclusively on the 4-cyclobutyl derivative are not extensively documented in publicly available literature, a wealth of data on related 1,3-oxazole compounds allows for a robust, data-driven extrapolation of its likely binding behaviors and interaction patterns with various biological targets. These computational analyses are crucial for predicting binding affinity and understanding the structural basis of molecular interactions, thereby guiding further research.

Theoretical analyses of 1,3-oxazole derivatives often employ a "fragment-to-fragment" approach to model interactions with components of biological macromolecules, such as amino acid residues. bioorganica.com.ua This methodology considers spatial complementarity, π-π electron stacking interactions, and the formation of hydrogen bonds to predict the stability of a potential ligand-protein complex. bioorganica.com.ua

The core 1,3-oxazole ring is a key player in these interactions. The nitrogen atom at position 3, with its lone pair of electrons, frequently acts as a hydrogen bond acceptor. bioorganica.com.ua This interaction can form with proton-donating groups found in amino acid residues like lysine, arginine, or histidine, or with backbone -NH, -OH, and -SH groups, adding to the stability of the complex. bioorganica.com.ua The binding energy and the length of the hydrogen bond are dependent on the specific proton-donating group, with interactions with hydroxyl (-OH) groups typically resulting in shorter, stronger bonds compared to those with amino (-NH2) or sulfhydryl (-SH) groups. bioorganica.com.ua

Furthermore, the aromatic nature of the oxazole ring itself allows for π-stacking interactions, particularly with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. Quantum-chemical modeling has shown that for a stable complex between a substituted oxazole and a model phenylalanine fragment, the optimal distance between the interacting components is approximately 3.4 Å.

Molecular docking simulations of various substituted oxazoles into the active sites of specific protein targets have further elucidated these interactions. For instance, studies involving 2,4,5-trisubstituted oxazoles and the aquaporin-4 (AQP4) protein channel showed favorable binding energies ranging from -6.1 to -7.3 kcal/mol. rsc.org Similarly, docking analyses of other oxazole derivatives against the heme-binding protein of Porphyromonas gingivalis yielded strong affinity scores, outperforming some clinically used drugs. nih.gov In another example, acylhydrazone-oxazole hybrids were docked against the main protease (Mpro) of SARS-CoV-2, where the 1,3-oxazole moiety was noted to interact with the crucial Cys145 residue in the active site. mdpi.com

The table below summarizes findings from docking studies on representative 1,3-oxazole derivatives with various model protein systems, illustrating the common interaction patterns and binding affinities that could be anticipated for this compound.

| Model System (Protein Target) | Oxazole Derivative Class | Computational Method | Key Interactions Observed | Reported Binding Energy/Score |

| Aquaporin-4 (AQP4) rsc.org | 2,4,5-Trisubstituted oxazoles | Molecular Docking (Autodock Vina) | Hydrogen bonds, hydrophobic interactions | -6.1 to -7.3 kcal/mol |

| Heme-binding protein (P. gingivalis) nih.gov | General oxazole compounds | Molecular Docking | Not specified | -9.4 to -11.3 (affinity score) |

| SARS-CoV-2 Main Protease (Mpro) mdpi.com | Acylhydrazone-oxazole hybrids | Molecular Docking | Interaction with Cys145 | Not specified |

| Phenylalanine (Model Amino Acid) bioorganica.com.ua | Phenyl-substituted 1,3-oxazoles | Quantum-Chemical Modeling | π-stacking, Hydrogen bonds | Not specified |

These computational studies collectively underscore the capacity of the 1,3-oxazole scaffold to form stable complexes with biological macromolecules through a combination of hydrogen bonding, π-stacking, and hydrophobic interactions. For this compound, it is hypothesized that the oxazole core would establish key hydrogen bonds and potential π-system interactions, while the 4-cyclobutyl substituent would anchor the molecule within hydrophobic regions of a target's binding site.

Mechanistic Insights into Molecular Interactions and Advanced Applications of 4 Cyclobutyl 1,3 Oxazole Scaffolds

Theoretical Frameworks for Ligand-Biomacromolecule Binding and Enzyme Active Site Interactions

The biological activity of any molecule, including those based on the 4-cyclobutyl-1,3-oxazole scaffold, is fundamentally governed by its ability to recognize and bind to specific biomacromolecules, such as proteins and enzymes. This molecular recognition is a highly specific process driven by a combination of non-covalent interactions between the ligand (the oxazole (B20620) derivative) and the amino acid residues within the target's binding site. tandfonline.com

The key interactions involving the 1,3-oxazole ring include:

Hydrogen Bonding: The nitrogen atom at position 3 of the oxazole ring possesses a lone pair of electrons and can act as a hydrogen bond acceptor. This allows it to form a hydrogen bond with donor groups in an enzyme's active site, such as the hydroxyl group of serine or threonine, or the amide proton of the peptide backbone.

π-π Stacking: The aromatic π-electron system of the oxazole ring can engage in stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. This type of interaction is crucial for stabilizing the ligand within the binding pocket. bioorganica.com.ua

Computational studies, such as molecular docking, are instrumental in predicting and analyzing these interactions. nih.govnih.gov These models help visualize how the oxazole derivative fits into the active site and which specific residues it interacts with, providing a theoretical basis for its biological activity. bioorganica.com.uanih.gov The combination of the polar, aromatic oxazole ring and the non-polar cyclobutyl group creates an amphipathic structure, enabling it to interact with both polar and non-polar regions of a binding site.

| Interaction Type | Participating Moiety on Scaffold | Potential Interacting Amino Acid Residue(s) | Theoretical Basis |

|---|---|---|---|

| Hydrogen Bond Acceptor | Oxazole Nitrogen (N3) | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Histidine | Electrostatic attraction between lone pair on nitrogen and polar H-X bond. |

| π-π Stacking | Oxazole Aromatic Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine | Interaction between delocalized π-electron systems. bioorganica.com.ua |

| Hydrophobic Interaction | Cyclobutyl Group | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Methionine | Entropy-driven association of non-polar groups in an aqueous environment. |

| Van der Waals Forces | Entire Molecule | All proximal amino acids | Fluctuations in electron distribution creating transient dipoles. europa.eu |

Rational Design Principles for Modulating Molecular Recognition based on this compound

Rational drug design aims to create new therapeutic agents based on a known biological target. The this compound scaffold serves as an excellent starting point, or "lead structure," for such endeavors. The principles of rational design involve systematically modifying the scaffold to optimize its binding affinity, selectivity, and pharmacokinetic properties. The 1,3-oxazole ring offers three potential positions for substitution (C2, C4, and C5); with the C4 position occupied by the cyclobutyl group, the C2 and C5 positions are the primary sites for chemical modification. researchgate.net